molecular formula C18H13N5O3S B11002106 N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11002106
M. Wt: 379.4 g/mol
InChI Key: LWWGHJPAMYAFBF-UHFFFAOYSA-N
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Description

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a tetrazole ring, and an isothiochromene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the isothiochromene core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The tetrazole ring is then introduced via a [2+3] cycloaddition reaction between an azide and a nitrile. The final step involves coupling the methoxy-substituted phenyl group to the isothiochromene-tetrazole intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cycloaddition step or the development of more efficient catalysts for the amide bond formation. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C18H13N5O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C18H13N5O3S/c1-26-14-7-6-11(9-13(14)16-20-22-23-21-16)19-17(24)15-8-10-4-2-3-5-12(10)18(25)27-15/h2-9H,1H3,(H,19,24)(H,20,21,22,23)

InChI Key

LWWGHJPAMYAFBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2)C4=NNN=N4

Origin of Product

United States

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